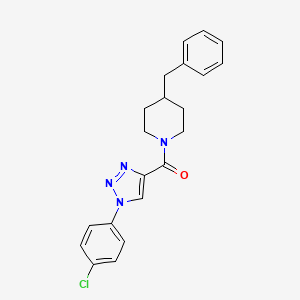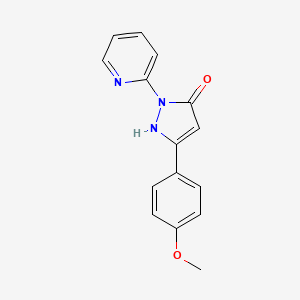![molecular formula C10H13N3O4 B2505888 ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate CAS No. 338397-29-8](/img/structure/B2505888.png)
ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing heterocyclic compounds. These compounds are characterized by their cyano and amino functional groups, which contribute to their reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl cyanoacetate with different reagents. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific hydroximoyl fluoride . Another compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal . These methods highlight the versatility of ethyl cyanoacetate derivatives in synthesizing a variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. For example, the structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate revealed that it crystallizes in a specific space group with defined lattice constants. The compound exists in the solid state as the enamine tautomer, with specific bond distances for the C=C and C–N bonds .
Chemical Reactions Analysis
The reactivity of these compounds allows for further chemical transformations. For instance, the substitution of the dimethylamino group in ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate with heterocyclic amines leads to the formation of various heteroarylaminopropenoates and fused heterocyclic systems . This demonstrates the potential of these compounds in the synthesis of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives have been studied using bomb calorimetry and Knudsen effusion methods. The enthalpic characteristics in the condensed state were experimentally determined, and the enthalpies of formation in the gas state were calculated. These studies contribute to the understanding of the thermodynamic characteristics of these compounds and allow for the definition of new group contributions to the Benson’s additive scheme .
科学的研究の応用
Molecular Interactions and Crystal Packing
Research has revealed the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions, alongside hydrogen bonds, contribute to forming unique structural motifs, emphasizing the compound's role in understanding molecular assembly and interaction mechanisms (Zhang, Wu, & Zhang, 2011).
Synthetic Chemistry and Heterocyclic Compound Development
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate serves as a precursor in synthesizing various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate into furan-2-one derivatives via dichlorodicyanobenzoquinone (DDQ) highlights the compound's role in developing novel cyclic structures with potential application in drug design and material science (Sobenina et al., 2011).
Thermodynamic Properties
Investigations into the thermodynamic properties of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have enabled the determination of enthalpic characteristics and formation enthalpies in the gas state. Such studies are crucial for the computational modeling of chemical processes and the design of compounds with specific thermodynamic profiles (Kos et al., 2017).
Antibacterial and Antiurease Activities
The compound's derivatives have been explored for their biological activities, including antibacterial, antiurease, and antioxidant properties. This research signifies the potential of this compound derivatives in developing new therapeutic agents, emphasizing the compound's relevance in medicinal chemistry (Sokmen et al., 2014).
Structural Analysis and Characterization
Detailed structural analysis and characterization of related compounds have provided insights into the molecular configurations, bonding types, and stereochemistry. Such studies are foundational for understanding the compound's chemical behavior and guiding the synthesis of structurally complex and functionally diverse molecules (Johnson et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
作用機序
Target of Action
Furan derivatives are commonly used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .
Mode of Action
It’s known that furan derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes .
Result of Action
Furan derivatives are known to exhibit antibacterial, antitumor, and tuberculostatic action .
特性
IUPAC Name |
ethyl (Z)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPGGNTWZVCPN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/N)\NNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)
methane](/img/structure/B2505813.png)


![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)


![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)